molecular formula C11H14O2 B3207417 4-Sec-butoxybenzaldehyde CAS No. 104174-29-0

4-Sec-butoxybenzaldehyde

Cat. No.: B3207417
CAS No.: 104174-29-0
M. Wt: 178.23 g/mol
InChI Key: XQCGUGAYXITWSF-UHFFFAOYSA-N
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Description

4-Sec-butoxybenzaldehyde (CAS: 104174-29-0) is an aromatic aldehyde derivative characterized by a sec-butoxy group (–OCH(CH₂CH₃)₂) attached to the para position of the benzaldehyde core.

Properties

IUPAC Name

4-butan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGUGAYXITWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342065
Record name 4-Sec-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104174-29-0
Record name 4-(1-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104174-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sec-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sec-butoxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+sec-Butyl bromideK2CO3,SolventThis compound\text{4-Hydroxybenzaldehyde} + \text{sec-Butyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 4-Hydroxybenzaldehyde+sec-Butyl bromideK2​CO3​,Solvent​this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-sec-butoxybenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-sec-butoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Sec-butoxybenzoic acid.

    Reduction: 4-Sec-butoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

4-Sec-butoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Sec-butoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 4-sec-butoxybenzaldehyde and related benzaldehyde derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
This compound 104174-29-0 C₁₁H₁₄O₂ 178.23 –OCH(CH₂CH₃)₂ Intermediate in specialty chemical synthesis; potential for drug development
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 122.12 –OH Antioxidant, anticancer, and antimicrobial activities; used in traditional medicine
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 –CH₂Br High reactivity in nucleophilic substitution; toxicological hazards require careful handling
4-(Benzyloxy)benzaldehyde Not provided C₁₄H₁₂O₂ 212.25 –OCH₂C₆H₅ Crystalline solid with applications in polymer chemistry; structural studies available
4-Methoxy-3-(trifluoromethyl)benzaldehyde Not provided C₉H₇F₃O₂ 204.15 –OCH₃, –CF₃ Electron-withdrawing groups enhance stability; used in agrochemicals

Key Observations:

Substituent Effects on Reactivity :

  • The sec-butoxy group in this compound provides steric hindrance, reducing electrophilic substitution rates compared to smaller substituents like –OH or –OCH₃ .
  • 4-(Bromomethyl)benzaldehyde exhibits high reactivity due to the labile bromine atom, enabling cross-coupling reactions but requiring stringent safety protocols .

Biological Activity :

  • 4-Hydroxybenzaldehyde has well-documented bioactivity, including inhibition of tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2) . In contrast, this compound’s larger substituent may limit membrane permeability, reducing direct pharmacological efficacy but enhancing utility as a synthetic precursor .

Physicochemical Properties :

  • 4-(Benzyloxy)benzaldehyde forms stable crystalline structures due to π-π stacking interactions between benzyl and aromatic rings, a feature absent in 4-sec-butoxy derivatives .
  • The trifluoromethyl group in 4-methoxy-3-(trifluoromethyl)benzaldehyde increases lipophilicity, making it suitable for hydrophobic drug formulations .

Biological Activity

4-Sec-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2, classified as a derivative of benzaldehyde. The unique structure, characterized by a sec-butoxy group attached to the para position of the benzene ring, imparts distinct chemical properties and biological activities that are currently under investigation. This article explores its synthesis, biological activities, potential therapeutic applications, and comparisons with structurally similar compounds.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Refluxing a mixture of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base like potassium carbonate in acetone.
  • Oxidation of 4-sec-butoxybenzyl alcohol to yield the aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacteria and fungi. The mechanism may involve the inhibition of specific enzymes or disruption of cellular processes.
  • Antifungal Activity : It has demonstrated effectiveness against certain fungal strains, suggesting potential applications in treating fungal infections.
  • Influence on Gene Expression : Preliminary findings suggest that this compound can modify gene expression, indicating possible roles in biochemical signaling processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntifungalSignificant activity against certain fungi
Gene ExpressionModifies expression patterns in cells

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : It may interact with cell membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, contributing to their antimicrobial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy Study : A recent study tested various concentrations of this compound against Staphylococcus aureus and Candida albicans, revealing a dose-dependent response with significant inhibition at higher concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for bacteria and 30 µg/mL for fungi .
  • Gene Expression Modulation : Research indicated that treatment with this compound altered the expression levels of genes associated with stress responses in human cell lines, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress .
  • Comparative Study with Analogues : In comparative studies with structurally similar compounds like 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde, this compound exhibited superior antimicrobial properties, attributed to its unique sec-butoxy group which enhances lipophilicity and membrane penetration .

Comparison with Similar Compounds

The following table summarizes key differences between this compound and its analogues:

Compound NameStructural FeatureBiological Activity Comparison
This compoundSec-butoxy groupHigher antimicrobial activity
4-EthoxybenzaldehydeEthoxy groupLower activity compared to sec-butoxy derivative
4-FluorobenzaldehydeFluorine atomDifferent electronic properties; less effective
4-NitrobenzaldehydeNitro groupStronger electron-withdrawing effects; less soluble

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.